molecular formula C19H19N5O B11220907 5-(3,4-Dimethylphenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3,4-Dimethylphenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11220907
M. Wt: 333.4 g/mol
InChI Key: BVHULOBVOURSKQ-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both dimethylphenyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-(3,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 3,4-dimethylbenzaldehyde and 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazones. These intermediates can then undergo cyclization with cyanogen bromide or similar reagents to yield the desired tetrazolo-pyrimidine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(3,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

    Medicine: The compound’s unique structure makes it a candidate for drug development, especially in the design of new pharmaceuticals with potential therapeutic effects.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

5-(3,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can be compared with other tetrazolo-pyrimidine derivatives, such as:

  • 5-Phenyl-7-(2-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
  • 5-(3,4-Dimethylphenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
  • 5-(3,4-Dimethylphenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H19N5O/c1-12-8-9-14(10-13(12)2)16-11-17(24-19(20-16)21-22-23-24)15-6-4-5-7-18(15)25-3/h4-11,17H,1-3H3,(H,20,21,23)

InChI Key

BVHULOBVOURSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4OC)C

Origin of Product

United States

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